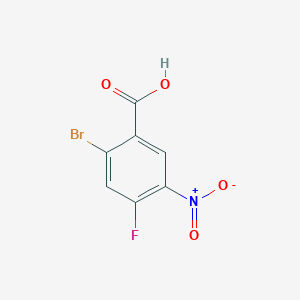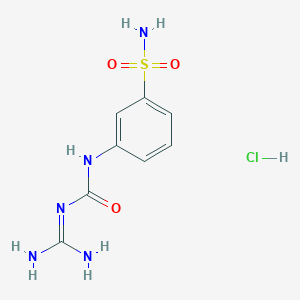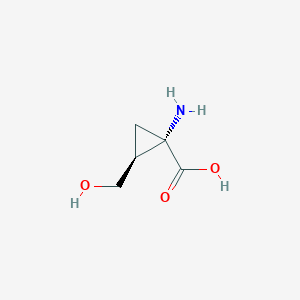
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral amino acid derivative that has been found to have a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes. In
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) is not well understood. However, it is believed that this compound acts as a competitive inhibitor of certain enzymes. By binding to the active site of these enzymes, Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) prevents the substrate from binding, thereby inhibiting the enzyme's activity.
Efectos Bioquímicos Y Fisiológicos
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit certain enzymes, this compound has also been found to have an effect on the immune system. Specifically, it has been shown to increase the production of certain cytokines, which are involved in the immune response. Additionally, this compound has been found to have an effect on the central nervous system, although the exact nature of this effect is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in biological processes. Additionally, this compound has been found to have a number of other interesting properties, including its effect on the immune system and the central nervous system.
However, there are also some limitations to using Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) in lab experiments. One of the main limitations is its complex synthesis method, which can make it difficult and time-consuming to produce. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret the results of experiments using this compound.
Direcciones Futuras
There are a number of potential future directions for research on Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI). One area of research that shows promise is the development of new enzyme inhibitors based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the immune system and the central nervous system. Finally, there is also potential for the development of new synthetic methods for producing this compound, which could make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of chiral auxiliary reagents. This method involves the use of a chiral auxiliary molecule, which is added to the starting material to create a chiral center. The resulting product is then treated with a series of reagents to produce the final compound.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the development of enzyme inhibitors. This compound has been found to be a potent inhibitor of a number of enzymes, including proteases and kinases. These enzymes are involved in a wide range of biological processes, and the development of inhibitors for these enzymes has the potential to lead to the development of new drugs for the treatment of a variety of diseases.
Propiedades
Número CAS |
112575-35-6 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI) |
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5+/m1/s1 |
Clave InChI |
ZPCQSJYTXRPREU-WUJLRWPWSA-N |
SMILES isomérico |
C1[C@@H]([C@@]1(C(=O)O)N)CO |
SMILES |
C1C(C1(C(=O)O)N)CO |
SMILES canónico |
C1C(C1(C(=O)O)N)CO |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



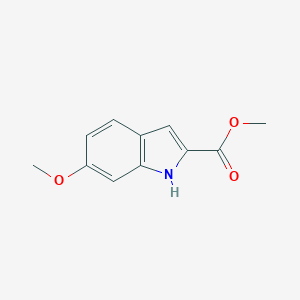
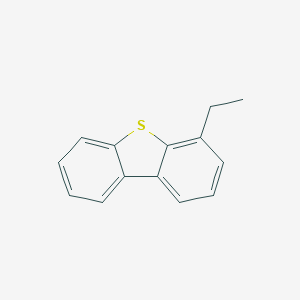
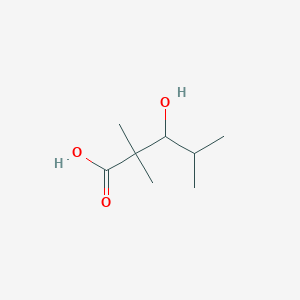
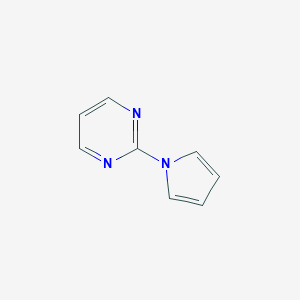
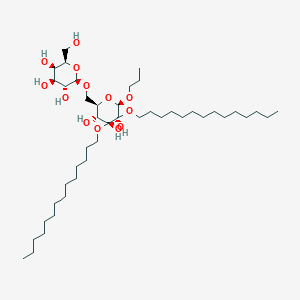
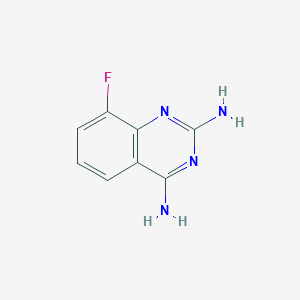
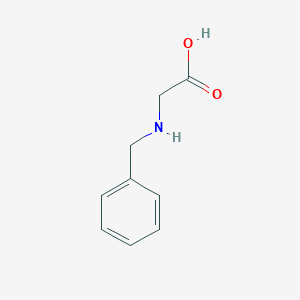
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
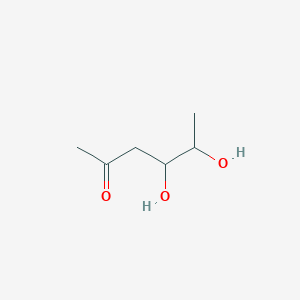
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
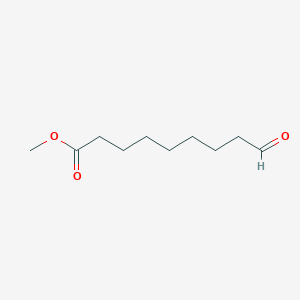
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
